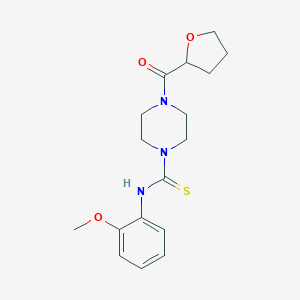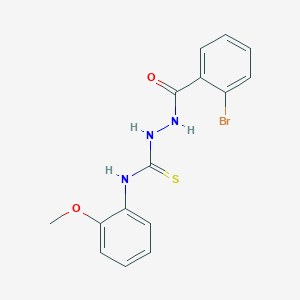![molecular formula C22H12Br2ClIN2O B215885 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215885.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is a synthetic compound that has been extensively studied in scientific research. This compound is a member of the quinazolinone family and has shown promising results in various fields of research.
作用機序
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience research, it has been found to have anxiolytic and antidepressant effects by modulating the activity of certain neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. This compound has been found to be highly effective in inhibiting the growth of cancer cells and modulating the activity of certain neurotransmitters in the brain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the research on 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone. One of the future directions is to further explore its potential applications in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in treating different types of cancer. Another future direction is to explore its potential applications in neuroscience research. This compound has shown anxiolytic and antidepressant effects, and further studies are needed to determine its potential as a therapeutic agent for anxiety and depression. Finally, future studies are needed to determine the safe dosage and potential side effects of this compound, which will be crucial for its potential use in clinical settings.
合成法
The synthesis of 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromoacetophenone, 2,5-dibromoaniline, and 2-chlorobenzaldehyde in the presence of potassium carbonate and copper iodide. The reaction mixture is then heated to form the desired compound.
科学的研究の応用
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also shown potential in the field of neuroscience, where it has been found to have anxiolytic and antidepressant effects.
特性
製品名 |
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone |
|---|---|
分子式 |
C22H12Br2ClIN2O |
分子量 |
642.5 g/mol |
IUPAC名 |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2,5-dibromophenyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C22H12Br2ClIN2O/c23-14-6-8-17(24)20(11-14)28-21(10-5-13-3-1-2-4-18(13)25)27-19-9-7-15(26)12-16(19)22(28)29/h1-12H/b10-5+ |
InChIキー |
GDBHLWOQHAPBAZ-BJMVGYQFSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)
![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)